(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Description
This compound is a synthetic compound that belongs to the aryl ketone family . It has a molecular weight of 332.2 g/mol . It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been the subject of many studies . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular formula of this compound is C18H15Cl2NO . It contains a pyrazole moiety, which is a five-membered heterocycle . The presence of this nucleus in different structures leads to diversified applications in different areas .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.2 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Scientific Research Applications
Herbicidal and Insecticidal Activities : A study by (Wang et al., 2015) found that N-phenylpyrazolyl aryl methanones derivatives, related to the chemical , exhibit favorable herbicidal and insecticidal activities.
Antibacterial and Antiinflammatory Properties : Research by (Ravula et al., 2016) on similar pyrazoline derivatives demonstrated significant antibacterial and antiinflammatory activities.
Synthesis Methodology : A study by (Kaur & Kumar, 2018) elaborated an efficient synthetic procedure for a related compound, emphasizing the economical synthesis of pyrrole derivatives.
Antimicrobial and Antifungal Effects : (Sivakumar et al., 2021) investigated a related molecule's antimicrobial and antifungal properties, finding it demonstrated significant effects in these areas.
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Research by (Kimbaris & Varvounis, 2000) focused on the synthesis of a pyrrolo[1,2-b]cinnolin-10-one ring system from related compounds, revealing new pathways in organic synthesis.
Precipitation-Resistant Solution Formulation : A study by (Burton et al., 2012) developed a formulation for early toxicology studies of a poorly water-soluble compound similar to the one .
Anticancer and Antimicrobial Agents : (Katariya et al., 2021) synthesized and evaluated novel compounds with pyrazoline derivatives for their anticancer and antimicrobial properties.
Synthesis of Highly Substituted Pyrroles : In (Saeidian et al., 2013), a one-pot synthesis of highly substituted pyrroles, including compounds related to the chemical , was described, showing advancement in synthetic organic chemistry.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPICIHATXUBENM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643050 |
Source
|
Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-65-3 |
Source
|
Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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